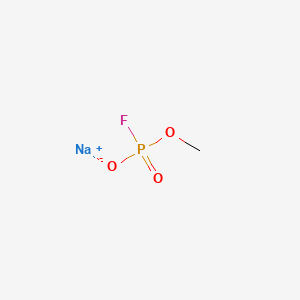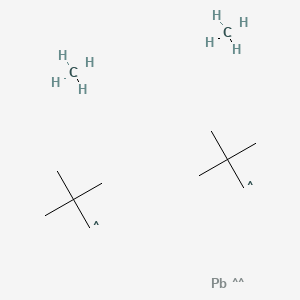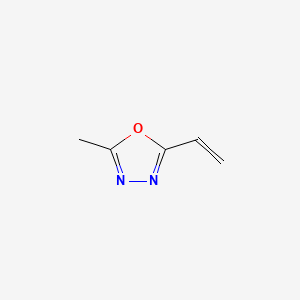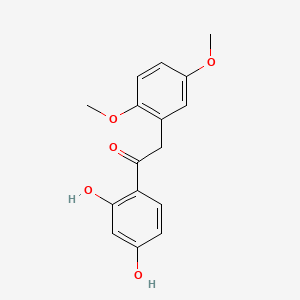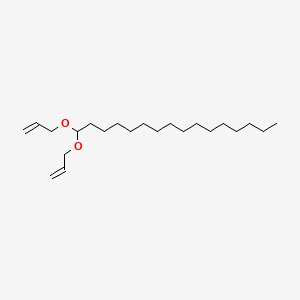
1,1-Bis(prop-2-enoxy)hexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(prop-2-enoxy)hexadecane is an organic compound with the chemical formula C22H42O2 It is a derivative of hexadecanal, where the aldehyde group is protected by forming an acetal with diallyl alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Bis(prop-2-enoxy)hexadecane can be synthesized through the acetalization of hexadecanal with diallyl alcohol. The reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under mild conditions, often at room temperature, and the water produced during the reaction is removed to drive the equilibrium towards the formation of the acetal .
Industrial Production Methods: In an industrial setting, the production of hexadecanal diallyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and catalyst concentration, ensuring high yields and purity of the product. The use of heterogeneous catalysts, such as acid-modified montmorillonite, can also be advantageous for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(prop-2-enoxy)hexadecane can undergo various chemical reactions, including:
Oxidation: The acetal can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the acetal can yield the corresponding alcohol.
Substitution: The acetal group can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Hexadecanoic acid.
Reduction: Hexadecanol.
Substitution: Various substituted acetals depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Bis(prop-2-enoxy)hexadecane has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for aldehydes in multi-step organic synthesis.
Biology: It can be used in studies involving lipid metabolism and signaling pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of hexadecanal diallyl acetal involves its ability to protect the aldehyde group from unwanted reactions. The acetal group can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then participate in further chemical reactions. This protection-deprotection strategy is widely used in organic synthesis to achieve chemoselectivity .
Comparación Con Compuestos Similares
- Hexadecanal dimethyl acetal
- Hexadecanal diethyl acetal
- Hexadecanal dipropyl acetal
Comparison: 1,1-Bis(prop-2-enoxy)hexadecane is unique due to the presence of allyl groups, which can undergo additional reactions such as polymerization or cross-linking. This makes it more versatile compared to other acetals like hexadecanal dimethyl acetal or hexadecanal diethyl acetal, which lack these reactive sites .
Propiedades
Número CAS |
18302-67-5 |
|---|---|
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.576 |
Nombre IUPAC |
1,1-bis(prop-2-enoxy)hexadecane |
InChI |
InChI=1S/C22H42O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23-20-5-2)24-21-6-3/h5-6,22H,2-4,7-21H2,1H3 |
Clave InChI |
IQIURCJINABKIG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


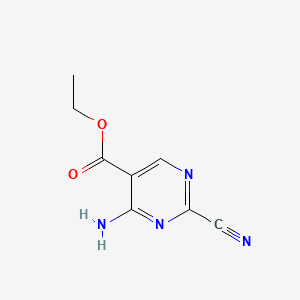
![7-chloro-5-nitro-1h-benzo[d]imidazole](/img/structure/B579717.png)
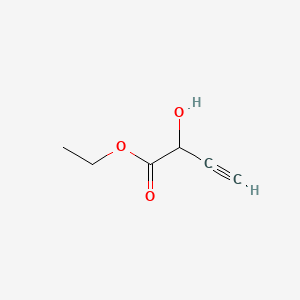
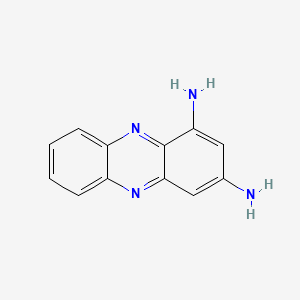
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
![(1S,2R,4S,7S,8S,11R,12R,18R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15-dione](/img/structure/B579725.png)
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
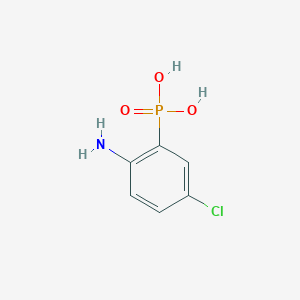
![2H-Imidazo[4,5-h]quinoline](/img/structure/B579729.png)
